2,3,5,6-Tetrachloro-4-iodopyridine
Overview
Description
2,3,5,6-Tetrachloro-4-iodopyridine is a halogenated pyridine derivative known for its unique chemical properties and reactivity. This compound is characterized by the presence of four chlorine atoms and one iodine atom attached to a pyridine ring. It is used in various chemical reactions and has applications in multiple scientific fields.
Mechanism of Action
Target of Action
The primary targets of 2,3,5,6-Tetrachloro-4-iodopyridine are O, N, and S centered nucleophiles . These nucleophiles play a crucial role in various biochemical reactions, serving as the reactive species that form new bonds with the compound.
Mode of Action
This compound interacts with its targets through a process known as aromatic nucleophilic substitution . In this process, the compound undergoes a reaction with the nucleophiles, leading to a substitution at specific positions on the pyridine ring. Specifically, substitution occurs at the para position to ring nitrogen by S centered nucleophiles, while O and N centered nucleophiles substitution occurs at the ortho position of the pyridine ring .
Result of Action
The result of this compound’s action is the formation of new compounds through the substitution of nucleophiles at specific positions on the pyridine ring . The exact molecular and cellular effects of these new compounds would depend on their specific structures and properties.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the nature of the nucleophile, reaction conditions, and solvent can significantly influence the regiochemistry of the reactions of this heteroaromatic compound
Preparation Methods
2,3,5,6-Tetrachloro-4-iodopyridine can be synthesized through a one-step reaction from pentachloropyridine with sodium iodide using microwave irradiation . This method is efficient and yields the desired compound in high purity. The reaction involves the substitution of one chlorine atom in pentachloropyridine with an iodine atom, facilitated by microwave energy.
Chemical Reactions Analysis
2,3,5,6-Tetrachloro-4-iodopyridine undergoes various types of chemical reactions, including nucleophilic substitution reactions. The compound reacts with nucleophiles such as oxygen, nitrogen, and sulfur-centered nucleophiles . The regiochemistry of these reactions depends on the type of nucleophile used. For example, sulfur-centered nucleophiles tend to substitute at the para position to the ring nitrogen, while oxygen and nitrogen-centered nucleophiles substitute at the ortho position . Major products formed from these reactions include substituted pyridine derivatives.
Scientific Research Applications
2,3,5,6-Tetrachloro-4-iodopyridine has several applications in scientific research. It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . The compound’s reactivity towards different nucleophiles makes it valuable in the development of new chemical entities. Additionally, it is used in the study of aromatic nucleophilic substitution reactions and the development of new synthetic methodologies.
Comparison with Similar Compounds
2,3,5,6-Tetrachloro-4-iodopyridine can be compared to other halogenated pyridine derivatives such as pentachloropyridine and 2,3,5,6-tetrachloro-4-bromopyridine . While all these compounds share a similar pyridine ring structure with multiple halogen atoms, this compound is unique due to the presence of an iodine atom, which imparts distinct reactivity and chemical properties. The iodine atom’s larger size and lower electronegativity compared to chlorine make it a more reactive site for nucleophilic substitution reactions.
Properties
IUPAC Name |
2,3,5,6-tetrachloro-4-iodopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl4IN/c6-1-3(10)2(7)5(9)11-4(1)8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTABLTRRNRROBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(N=C1Cl)Cl)Cl)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl4IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379768 | |
Record name | 2,3,5,6-tetrachloro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30332-35-5 | |
Record name | 2,3,5,6-tetrachloro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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